Rezatomidine

Beschreibung

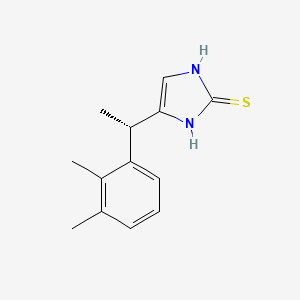

Structure

3D Structure

Eigenschaften

CAS-Nummer |

847829-38-3 |

|---|---|

Molekularformel |

C13H16N2S |

Molekulargewicht |

232.35 g/mol |

IUPAC-Name |

4-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1,3-dihydroimidazole-2-thione |

InChI |

InChI=1S/C13H16N2S/c1-8-5-4-6-11(9(8)2)10(3)12-7-14-13(16)15-12/h4-7,10H,1-3H3,(H2,14,15,16)/t10-/m0/s1 |

InChI-Schlüssel |

WQXVKEDUCPMRRI-JTQLQIEISA-N |

Isomerische SMILES |

CC1=C(C(=CC=C1)[C@H](C)C2=CNC(=S)N2)C |

Kanonische SMILES |

CC1=C(C(=CC=C1)C(C)C2=CNC(=S)N2)C |

Aussehen |

Solid powder |

Andere CAS-Nummern |

847829-38-3 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

AGN-203818; AGN203818; AGN 203818; Rezatomidine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Rezatomidine: A Technical Overview of its Mechanism of Action as an α2A-Adrenergic Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rezatomidine (AGN-203818) is a small molecule that was developed as a selective agonist for the alpha-2A adrenergic receptor (α2A-AR).[1][2] Although its clinical development has been discontinued, its mechanism of action through the α2A-AR provides a basis for understanding its potential therapeutic effects in conditions such as fibromyalgia, interstitial cystitis, irritable bowel syndrome, and painful diabetic neuropathy, for which it was investigated in Phase 2 clinical trials.[1] This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, based on the known pharmacology of α2A-AR agonists. It includes a summary of the canonical signaling pathway, generalized experimental protocols for characterizing such compounds, and a framework for understanding their physiological effects.

Introduction to this compound and its Target

This compound is an investigational drug candidate that acts as an agonist at the α2A-adrenergic receptor.[1][2] The α2A-AR is a member of the G protein-coupled receptor (GPCR) superfamily and is a key regulator in the central and peripheral nervous systems. As an agonist, this compound mimics the effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) at this receptor subtype. The development of this compound was initiated by Allergan UC but has since been discontinued.[1]

The α2A-Adrenergic Receptor Signaling Pathway

The primary mechanism of action of this compound is the activation of the α2A-AR. This receptor is predominantly coupled to inhibitory G proteins of the Gi/o family. Upon agonist binding, a conformational change in the receptor leads to the activation of the associated G protein. This initiates a downstream signaling cascade that ultimately results in the modulation of cellular activity.

The canonical α2A-AR signaling pathway proceeds as follows:

-

Agonist Binding: this compound binds to the α2A-AR.

-

G Protein Activation: The activated receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi/o protein.

-

G Protein Dissociation: The Gαi/o-GTP and Gβγ subunits dissociate from the receptor and from each other.

-

Downstream Effector Modulation:

-

The Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase.

-

Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).

-

The Gβγ subunit can modulate the activity of other effectors, such as ion channels.

-

A reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream proteins involved in processes such as neurotransmitter release, ion channel function, and gene transcription.

Quantitative Pharmacological Data

Detailed quantitative pharmacological data for this compound are not publicly available. The following table provides a template for such data and includes comparative values for the well-characterized α2A-AR agonist, dexmedetomidine, for contextual purposes.

| Parameter | This compound (AGN-203818) | Dexmedetomidine (for comparison) | Description |

| Binding Affinity (Ki) for α2A-AR | Data not publicly available | ~1 nM | The equilibrium dissociation constant, indicating the affinity of the drug for the receptor. A lower Ki value signifies higher binding affinity. |

| Functional Potency (EC50/IC50) | Data not publicly available | EC50 ~0.5-5 nM (in cAMP assays) | The concentration of the drug that produces 50% of its maximal effect (EC50 for agonists) or inhibits a response by 50% (IC50 for antagonists/inverse agonists). |

| Selectivity | Data not publicly available | High selectivity for α2-AR over α1-AR | The ratio of binding affinity or functional potency for the target receptor versus other receptors. |

Experimental Protocols for Characterization of α2A-AR Agonists

The characterization of a novel α2A-AR agonist like this compound would typically involve a series of in vitro experiments to determine its binding affinity and functional activity. The following are generalized protocols for two such key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the α2A-AR. It involves the use of a radiolabeled ligand that is known to bind to the receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human α2A-AR are prepared from a stable cell line (e.g., HEK293 or CHO cells).

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) is prepared to maintain pH and ionic strength.

-

Competition Binding: A constant concentration of a radiolabeled α2-AR antagonist (e.g., [3H]-Rauwolscine or [3H]-Yohimbine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional cAMP Assay

This assay measures the ability of an agonist to activate the Gi/o-coupled α2A-AR and inhibit the production of cAMP.

Methodology:

-

Cell Culture: A cell line stably expressing the human α2A-AR (e.g., HEK293 or CHO cells) is cultured in appropriate media.

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

-

Adenylyl Cyclase Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.

-

Agonist Treatment: The cells are then treated with varying concentrations of the test compound (this compound).

-

Incubation: The cells are incubated for a specific period to allow for the agonist to inhibit adenylyl cyclase.

-

Cell Lysis and cAMP Quantification: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.

-

Data Analysis: The data are plotted as the concentration of the agonist versus the level of cAMP. A dose-response curve is generated, and the EC50 value is determined using non-linear regression.

Clinical Development and Therapeutic Rationale

This compound was investigated in Phase 2 clinical trials for several conditions characterized by chronic pain, including fibromyalgia, painful diabetic neuropathy, and irritable bowel syndrome, as well as for interstitial cystitis.[1] The rationale for these indications stems from the known analgesic and sympatholytic effects of α2-AR agonists. Activation of α2A-ARs in the central nervous system, particularly in the spinal cord, can inhibit the transmission of pain signals.

Publicly available data on the results of these clinical trials are limited due to the discontinuation of the drug's development.

Conclusion

This compound is an α2A-adrenergic receptor agonist whose mechanism of action is centered on the activation of the Gi/o signaling pathway, leading to a decrease in intracellular cAMP. This mechanism is consistent with the known physiological effects of α2-AR agonists, which include analgesia and sedation. While the clinical development of this compound has been halted and specific quantitative data on its pharmacology are not publicly available, an understanding of its mechanism of action can be derived from the broader knowledge of its drug class. Further research into selective α2A-AR agonists may yet yield novel therapeutic agents for the management of chronic pain and other disorders.

References

Rezatomidine: An In-depth Technical Guide on its Alpha-2 Adrenergic Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of publicly available scientific literature, specific quantitative preclinical data on the binding affinities (Kᵢ values) and functional potencies (EC₅₀/IC₅₀ values) of rezatomidine for the alpha-2 adrenergic receptor subtypes (α₂A, α₂B, α₂C) are not available. Similarly, detailed experimental protocols for the preclinical characterization of this compound are not disclosed in the public domain. This guide, therefore, provides a comprehensive overview of the known information about this compound, supplemented with established methodologies and theoretical frameworks for characterizing alpha-2 adrenergic agonists.

Introduction

This compound is a small molecule that has been identified as an alpha-2 adrenergic receptor agonist.[1][2] It has progressed to clinical trials for the treatment of various conditions, including fibromyalgia, interstitial cystitis, irritable bowel syndrome, and painful diabetic neuropathy.[3] Its therapeutic potential is believed to stem from its activity as an agonist at alpha-2 adrenergic receptors, particularly the α₂A subtype, which are known to play a crucial role in mediating analgesia and sedation.[2][4][5]

This technical guide aims to provide a detailed overview of the core pharmacology of this compound, focusing on its alpha-2 adrenergic agonist activity. While specific quantitative data for this compound is not publicly available, this document outlines the standard experimental protocols and data presentation formats used to characterize such compounds, offering a framework for understanding its potential pharmacological profile.

Core Pharmacology: Alpha-2 Adrenergic Agonist Activity

Alpha-2 adrenergic receptors are G protein-coupled receptors (GPCRs) that are crucial in regulating neurotransmitter release and physiological responses. There are three main subtypes: α₂A, α₂B, and α₂C. Agonism at these receptors, particularly the α₂A subtype in the central nervous system, leads to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, resulting in hyperpolarization of neurons and inhibition of norepinephrine (B1679862) release.[5] This mechanism is central to the analgesic and sedative effects of alpha-2 adrenergic agonists.[4]

Binding Affinity and Selectivity

A critical aspect of characterizing a novel alpha-2 adrenergic agonist like this compound is to determine its binding affinity (Kᵢ) and selectivity for the α₂A, α₂B, and α₂C receptor subtypes. This is typically achieved through competitive radioligand binding assays.

Table 1: Hypothetical Binding Affinity Profile of this compound at Human Alpha-2 Adrenergic Receptor Subtypes

| Receptor Subtype | Radioligand | Kᵢ (nM) |

| Alpha-2A | [³H]-Rauwolscine | Data Not Available |

| Alpha-2B | [³H]-Rauwolscine | Data Not Available |

| Alpha-2C | [³H]-Rauwolscine | Data Not Available |

This table illustrates the type of data that would be generated from binding affinity studies. The values are placeholders as specific data for this compound is not publicly available.

Functional Activity

The functional activity of this compound as an agonist is determined by its ability to elicit a biological response upon binding to the receptor. This is quantified by measuring its potency (EC₅₀) and efficacy (Eₘₐₓ) in functional assays, such as cAMP modulation assays.

Table 2: Hypothetical Functional Potency and Efficacy of this compound at Human Alpha-2 Adrenergic Receptor Subtypes

| Receptor Subtype | Functional Assay | EC₅₀ (nM) | Eₘₐₓ (%) |

| Alpha-2A | cAMP Inhibition | Data Not Available | Data Not Available |

| Alpha-2B | cAMP Inhibition | Data Not Available | Data Not Available |

| Alpha-2C | cAMP Inhibition | Data Not Available | Data Not Available |

This table illustrates the type of data that would be generated from functional assays. The values are placeholders as specific data for this compound is not publicly available.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound have not been published. However, the following sections describe standard methodologies used for characterizing alpha-2 adrenergic agonists.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human α₂A, α₂B, or α₂C adrenergic receptor subtypes are prepared from cultured cells (e.g., CHO-K1 cells).[6]

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 1 mM EDTA, is used.[6]

-

Radioligand: A radiolabeled antagonist with high affinity for the receptor, such as [³H]-Rauwolscine, is used.[6]

-

Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

References

- 1. ijisrt.com [ijisrt.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Rezatomidine: A Technical Guide to its Target Receptors and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rezatomidine (AGN-203818) is a potent and selective agonist of the alpha-2A adrenergic receptor (α2A-AR), a G protein-coupled receptor critically involved in the modulation of neurotransmission. Developed by Allergan, this compound was investigated for its therapeutic potential in centrally mediated disorders, including neuropathic pain, fibromyalgia, and irritable bowel syndrome. Although its clinical development was discontinued, the pharmacological profile of this compound as a selective α2A-AR agonist provides a valuable case study for understanding the therapeutic applications and challenges associated with targeting this receptor subtype. This technical guide delineates the known target receptors of this compound, its mechanism of action through the α2A-AR signaling pathway, and the experimental protocols typically employed to characterize such a compound.

Primary Target Receptor: Alpha-2A Adrenergic Receptor (α2A-AR)

The principal pharmacological target of this compound is the alpha-2A adrenergic receptor (α2A-AR). The α2-adrenergic receptors are a class of G protein-coupled receptors that are the primary receptors for the catecholamines norepinephrine (B1679862) and epinephrine. There are three subtypes of α2-adrenergic receptors: α2A, α2B, and α2C. This compound exhibits high potency and selectivity for the α2A subtype.

The α2A-AR is predominantly expressed in the central nervous system, including the brainstem, locus coeruleus, and the dorsal horn of the spinal cord. Its activation by an agonist like this compound leads to the inhibition of norepinephrine release from presynaptic nerve terminals, resulting in a decrease in sympathetic outflow. This sympatholytic effect is the basis for the sedative, analgesic, and anxiolytic properties of α2A-AR agonists.

Quantitative Analysis of Receptor Binding and Functional Potency

While specific quantitative data for this compound's binding affinity (Ki) and functional potency (EC50) at adrenergic receptor subtypes are not publicly available, the characterization of such a compound would typically involve the following assays.

Table 1: Representative Data Table for Adrenergic Receptor Binding Affinity

| Receptor Subtype | Radioligand | Ki (nM) for this compound |

| α2A-Adrenergic | [3H]-Rauwolscine | Data not available |

| α2B-Adrenergic | [3H]-Rauwolscine | Data not available |

| α2C-Adrenergic | [3H]-Rauwolscine | Data not available |

| α1A-Adrenergic | [3H]-Prazosin | Data not available |

| α1B-Adrenergic | [3H]-Prazosin | Data not available |

| α1D-Adrenergic | [3H]-Prazosin | Data not available |

| β1-Adrenergic | [3H]-CGP-12177 | Data not available |

| β2-Adrenergic | [3H]-CGP-12177 | Data not available |

Table 2: Representative Data Table for Functional Potency at α2-Adrenergic Receptors

| Receptor Subtype | Functional Assay | EC50 (nM) for this compound |

| α2A-Adrenergic | cAMP Inhibition | Data not available |

| α2B-Adrenergic | cAMP Inhibition | Data not available |

| α2C-Adrenergic | cAMP Inhibition | Data not available |

Signaling Pathway of this compound at the α2A-Adrenergic Receptor

As an agonist at the α2A-AR, this compound initiates a signaling cascade through the heterotrimeric G protein, Gi. The activation of the α2A-AR by this compound promotes the exchange of GDP for GTP on the α-subunit of the Gi protein. This leads to the dissociation of the Gαi subunit from the Gβγ dimer. Both components then modulate downstream effector systems.

The primary downstream effect of Gαi activation is the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). The Gβγ subunit can also directly modulate the activity of various ion channels, most notably inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

Figure 1. Signaling pathway of this compound at the α2A-adrenergic receptor.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the interaction of a compound like this compound with its target receptors.

Radioligand Binding Assay for Adrenergic Receptors

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from CHO or HEK293 cells stably transfected with the human α2A-AR gene) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) is used for the binding reaction.

-

Competition Binding: A fixed concentration of a specific radioligand (e.g., [3H]-Rauwolscine for α2-ARs or [3H]-Prazosin for α1-ARs) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Figure 2. Workflow for a radioligand binding assay.

cAMP Functional Assay

This assay is used to determine the functional potency (EC50) and efficacy of an α2-AR agonist by measuring its ability to inhibit adenylyl cyclase activity.

Methodology:

-

Cell Culture: Cells stably expressing the α2A-AR (e.g., CHO or HEK293 cells) are cultured in appropriate media.

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

-

Assay Medium: The culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation of Adenylyl Cyclase: Adenylyl cyclase is stimulated with forskolin (B1673556) to increase basal cAMP levels.

-

Agonist Treatment: The cells are then treated with increasing concentrations of the α2-AR agonist (this compound).

-

Incubation: The plates are incubated for a specific time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.

-

Data Analysis: The data are plotted as the percentage inhibition of forskolin-stimulated cAMP levels versus the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value and the maximum inhibition (Emax).

Figure 3. Workflow for a cAMP functional assay.

Conclusion

This compound is a selective agonist of the α2A-adrenergic receptor. Its mechanism of action involves the activation of Gi protein signaling, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. This results in a reduction of sympathetic outflow and neurotransmitter release, which underlies its potential therapeutic effects in pain and other CNS disorders. While the clinical development of this compound was halted, the study of its interaction with the α2A-AR continues to be relevant for the development of new therapeutics targeting this important receptor. The experimental protocols described herein represent the standard methodologies for the in vitro characterization of such compounds.

Rezatomidine for Neuropathic Pain Research: A Technical Guide

Disclaimer: Rezatomidine is an investigational α2A-adrenergic receptor agonist whose development has been discontinued. As such, publicly available data from dedicated clinical and preclinical studies on its use in neuropathic pain is limited. This guide provides a comprehensive overview based on the established role of α2A-adrenergic receptor agonism in pain modulation, incorporating representative methodologies and data formats relevant to research in this area.

Introduction

Neuropathic pain, a chronic condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge.[1][2] Current treatments often provide inadequate relief and are associated with considerable side effects.[3] The noradrenergic system, particularly the α2-adrenergic receptors, plays a crucial role in the descending inhibition of pain signals in the spinal cord.[1][2][4] Activation of these receptors, especially the α2A subtype, has been identified as a promising strategy for alleviating neuropathic pain.[4]

This compound is a small molecule agonist targeting the α2A-adrenergic receptor.[5] It was investigated in clinical trials for several conditions, including painful diabetic neuropathy.[6] This technical guide outlines the core scientific principles, experimental methodologies, and potential data outcomes relevant to the investigation of this compound and similar α2A-adrenergic agonists in the context of neuropathic pain research.

Core Mechanism of Action: α2A-Adrenergic Receptor Agonism in Nociception

The analgesic effect of α2A-adrenergic receptor agonists is primarily mediated through their action on receptors located in the dorsal horn of the spinal cord and on the terminals of primary afferent nociceptive fibers.[1][2]

-

Presynaptic Inhibition: Activation of α2A-adrenergic receptors on the presynaptic terminals of C-fibers inhibits the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P.[1][7] This action is mediated by a Gi-protein coupled pathway that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent inhibition of voltage-gated calcium channels (VGCCs).[1][7]

-

Postsynaptic Hyperpolarization: On postsynaptic neurons in the dorsal horn, α2A-receptor activation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[7] The resulting efflux of potassium ions hyperpolarizes the neuronal membrane, making it less likely to fire and transmit pain signals to higher brain centers.

These mechanisms collectively suppress the transmission of pain signals at the spinal level, providing an effective means of analgesia.

Signaling Pathway Diagram

Clinical Research Data

While specific results from this compound trials are not publicly detailed, a Phase II study in painful diabetic neuropathy would typically assess efficacy and safety over several weeks. The following table represents hypothetical but standard quantitative data expected from such a trial.

| Endpoint | Placebo (n=150) | This compound 50 µg BID (n=150) | This compound 100 µg BID (n=150) | p-value (vs. Placebo) |

| Change from Baseline in Mean 24-hour Pain Score (11-pt NRS) | -1.2 | -2.1 | -2.8 | <0.05 |

| Responder Rate (≥30% pain reduction) | 35% | 48% | 59% | <0.01 |

| Responder Rate (≥50% pain reduction) | 20% | 31% | 42% | <0.01 |

| Patient Global Impression of Change (PGIC) "Much/Very Much Improved" | 25% | 38% | 49% | <0.01 |

| Common Treatment-Emergent Adverse Events (>5%) | ||||

| Dizziness | 8% | 15% | 25% | - |

| Somnolence | 7% | 12% | 22% | - |

| Dry Mouth | 4% | 10% | 18% | - |

| Hypotension | 2% | 6% | 11% | - |

NRS: Numerical Rating Scale; BID: Twice Daily.

Preclinical Research & Experimental Protocols

Preclinical assessment of analgesics for neuropathic pain relies on animal models that replicate key features of the human condition, such as allodynia (pain from a normally non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus).

Common Animal Models of Neuropathic Pain

-

Chronic Constriction Injury (CCI): Involves loose ligation of the sciatic nerve, leading to inflammation and nerve compression.

-

Spared Nerve Injury (SNI): Involves the ligation and transection of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact.

-

Spinal Nerve Ligation (SNL): Involves the tight ligation and transection of one or more spinal nerves (typically L5 and L6).

-

Streptozotocin (STZ)-Induced Diabetic Neuropathy: Chemical induction of diabetes leads to the development of neuropathic pain symptoms over several weeks.

Detailed Experimental Protocol: Efficacy of this compound in the Rat SNI Model

Objective: To assess the anti-allodynic and anti-hyperalgesic effects of this compound in a rat model of neuropathic pain.

1. Animals:

-

Male Sprague-Dawley rats (200-225g) will be used. Animals will be housed under a 12-h light/dark cycle with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Surgical Procedure (SNI Model):

-

Anesthetize the rat (e.g., isoflurane (B1672236) 2-3%).

-

Make a small incision at the level of the mid-thigh on one hind limb to expose the sciatic nerve and its three terminal branches.

-

Isolate the tibial and common peroneal nerves and tightly ligate them with silk suture.

-

Transect the nerves distal to the ligation, removing a small section to prevent regeneration.

-

Ensure the sural nerve remains untouched and intact.

-

Close the muscle and skin layers with sutures.

-

Administer post-operative analgesics for 48 hours. Sham-operated animals will undergo the same procedure without nerve ligation and transection.

3. Behavioral Testing:

-

Allow animals to recover for 7-14 days post-surgery to allow for the full development of neuropathic pain behaviors.

-

Mechanical Allodynia (von Frey Test): Place rats in individual Plexiglas chambers on a raised mesh floor. Apply calibrated von Frey filaments of increasing force to the lateral plantar surface of the hind paw (the territory of the intact sural nerve). A positive response is a sharp withdrawal of the paw. The 50% paw withdrawal threshold (PWT) is calculated using the up-down method.

-

Thermal Hyperalgesia (Hargreaves Test): Place rats in Plexiglas chambers on a glass plate. A radiant heat source is focused on the plantar surface of the hind paw. The time taken for the rat to withdraw its paw (paw withdrawal latency, PWL) is recorded. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

4. Drug Administration and Study Design:

-

After stable baseline allodynia/hyperalgesia is established, randomize animals into groups (e.g., Vehicle, this compound 10 µg/kg, 30 µg/kg, 100 µg/kg). A positive control group (e.g., gabapentin (B195806) 100 mg/kg) is recommended.

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral).

-

Conduct behavioral testing at set time points post-administration (e.g., 30, 60, 120, and 240 minutes) to establish a time-course of action.

Representative Preclinical Data

The following table shows representative quantitative data from the protocol described above.

| Treatment Group | Route | Paw Withdrawal Threshold (g) at 60 min post-dose | % MPE | Paw Withdrawal Latency (s) at 60 min post-dose | % MPE |

| Sham + Vehicle | i.p. | 14.5 ± 0.8 | N/A | 11.8 ± 0.9 | N/A |

| SNI + Vehicle | i.p. | 2.1 ± 0.3 | 0% | 4.5 ± 0.5 | 0% |

| SNI + this compound (10 µg/kg) | i.p. | 4.8 ± 0.5 | 21.8% | 6.2 ± 0.6 | 23.3% |

| SNI + this compound (30 µg/kg) | i.p. | 8.9 ± 0.9 | 54.8% | 8.5 ± 0.7 | 54.8% |

| SNI + this compound (100 µg/kg) | i.p. | 13.2 ± 1.1 | 89.5% | 10.9 ± 0.8* | 87.7% |

*% MPE (Maximum Possible Effect) calculated as [(Post-drug - Post-vehicle) / (Sham baseline - Post-vehicle)] x 100. p<0.05 vs. SNI + Vehicle.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical efficacy study.

Conclusion

While the clinical development of this compound was halted, the underlying mechanism of α2A-adrenergic receptor agonism remains a valid and compelling target for the treatment of neuropathic pain. The methodologies and data structures presented in this guide provide a framework for the continued investigation of this therapeutic strategy. Future research in this area will benefit from focusing on subtype-selective compounds that may offer an improved therapeutic window, balancing potent analgesia with minimized side effects such as sedation and hypotension, which are common challenges for this drug class.

References

- 1. Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hcplive.com [hcplive.com]

- 3. Frontiers | Dexmedetomidine Relieves Neuropathic Pain in Rats With Chronic Constriction Injury via the Keap1–Nrf2 Pathway [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. scielo.br [scielo.br]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. A Review of Pain Assessment Methods in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]

Investigational Uses of Rezatomidine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The development of Rezatomidine has been discontinued (B1498344). This document summarizes the publicly available information regarding its investigational uses and mechanism of action for academic and research purposes. Detailed quantitative data and experimental protocols from the clinical trials are not publicly available.

Executive Summary

This compound is a small molecule that acts as a selective alpha-2A adrenergic receptor (α2A-AR) agonist.[1] It was under investigation for the treatment of several conditions, including fibromyalgia, irritable bowel syndrome (IBS), and painful diabetic neuropathy.[2] The global research and development of this compound have been discontinued. This whitepaper provides a technical overview of its known mechanism of action, a summary of its investigational history, and a discussion of the underlying scientific rationale for its development.

Mechanism of Action: Alpha-2A Adrenergic Receptor Agonism

This compound exerts its pharmacological effects by selectively binding to and activating the alpha-2A adrenergic receptor, a G-protein coupled receptor (GPCR).[1] The α2A-AR is primarily coupled to the inhibitory G-protein, Gi/o.[3][4]

Signaling Pathway

The signaling pathway is as follows:

-

Agonist Binding: this compound binds to the extracellular domain of the α2A-AR.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gi protein. The Gαi subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: The inhibition of adenylyl cyclase results in a decrease in the intracellular production of the second messenger cAMP from ATP.

-

PKA Activity Modulation: Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA).

-

Downstream Effects: PKA is responsible for phosphorylating numerous cellular proteins, and its reduced activity leads to the ultimate physiological effects of α2A-AR agonism, such as reduced neurotransmitter release.[6]

Investigational Uses and Clinical Trials

This compound was investigated for its potential therapeutic effects in several pain and visceral sensitivity-related disorders. The rationale for these investigations stemmed from the known role of α2-adrenergic receptors in modulating pain pathways and visceral functions.

Summary of Investigational Indications

| Indication | Clinical Trial Identifier | Phase | Status |

| Fibromyalgia | NCT00445705 | 2 | Terminated |

| Irritable Bowel Syndrome (IBS) | NCT00441766 | 2 | Terminated |

| Painful Diabetic Neuropathy | NCT00381719 | 2 | Completed |

Table 1: Summary of this compound Clinical Trials. Data sourced from publicly available clinical trial registries.

Due to the discontinued status of this compound's development, detailed results and protocols from these trials are not publicly accessible.

Experimental Workflow for a Phase 2 Clinical Trial (Hypothetical)

The following diagram illustrates a generalized workflow for a Phase 2 clinical trial, which would have been similar to the studies conducted for this compound.

Preclinical Studies

Specific preclinical data for this compound is not widely published. However, preclinical studies for α2A-AR agonists typically involve a range of in vitro and in vivo models to characterize the compound's pharmacology, pharmacokinetics, and safety profile.

General Preclinical Assessment Workflow

Conclusion

This compound represented a targeted therapeutic approach for conditions with underlying pain and visceral hypersensitivity by leveraging the known pharmacology of the alpha-2A adrenergic receptor. While its development was discontinued for reasons not publicly disclosed, the scientific rationale behind investigating an α2A-AR agonist for indications such as fibromyalgia, IBS, and diabetic neuropathy remains a subject of interest in the field of pain and sensory disorder research. The information available underscores the importance of the α2A-AR as a potential therapeutic target and provides a basis for future research in this area.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Rezatomidine for Fibromyalgia: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of rezatomidine, a selective alpha-2C adrenergic receptor agonist, as a potential therapeutic agent for fibromyalgia. Due to the limited public availability of specific clinical trial data for this compound, this document synthesizes information on its mechanism of action, details from its clinical trial registration, and relevant preclinical models to offer a robust resource for the scientific community.

Introduction to this compound and its Rationale in Fibromyalgia

Fibromyalgia is a complex chronic pain syndrome characterized by widespread musculoskeletal pain, fatigue, sleep disturbances, and cognitive dysfunction. The underlying pathophysiology is not fully understood, but central sensitization, a process of amplified pain signaling within the central nervous system, is considered a key mechanism.

This compound (formerly AGN-203818) is a potent and selective agonist for the alpha-2C adrenergic receptor (α2C-AR). The rationale for its investigation in fibromyalgia stems from the role of the noradrenergic system in modulating pain. Descending noradrenergic pathways from the brainstem exert an inhibitory influence on pain signals in the spinal cord, primarily through the activation of α2-adrenergic receptors.[1] The α2C-AR subtype is strategically located on the axon terminals of spinal interneurons, suggesting its involvement in the modulation of nociceptive transmission.[1][2]

Mechanism of Action: The Alpha-2C Adrenergic Signaling Pathway in Pain Modulation

This compound, as an α2C-AR agonist, is hypothesized to reduce pain by enhancing the descending inhibitory pathways. The binding of this compound to the α2C-AR, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release.

Signaling Pathway Diagram

Caption: Alpha-2C adrenergic receptor signaling cascade in pain modulation.

Clinical Development: Phase 2 Study in Fibromyalgia

This compound has been investigated in a Phase 2 clinical trial for the treatment of pain associated with fibromyalgia (NCT00445705). While the results of this study have not been publicly disclosed, the trial design provides valuable insight into the clinical evaluation of this compound.

Hypothetical Quantitative Data from a Phase 2 Fibromyalgia Trial

The following table presents illustrative data for a hypothetical Phase 2, randomized, double-blind, placebo-controlled study of this compound in fibromyalgia patients. This data is based on the outcome measures specified in the NCT00445705 trial registration and typical effect sizes observed with other fibromyalgia medications. Note: This data is not actual trial data and is for illustrative purposes only.

| Outcome Measure | This compound (N=100) | Placebo (N=100) | p-value |

| Primary Endpoint | |||

| Change from Baseline in Mean Daily-Average-Pain Score at Week 4 | -2.1 | -1.2 | <0.05 |

| Secondary Endpoints | |||

| Change from Baseline in SF-BPI Average Pain Score at Week 4 | -2.3 | -1.4 | <0.05 |

| Change from Baseline in FIQ Total Score at Week 4 | -15.5 | -8.2 | <0.05 |

| Patient Global Impression of Change (PGIC) "Much or Very Much Improved" at Week 4 | 45% | 25% | <0.05 |

| Safety and Tolerability | |||

| Discontinuation due to Adverse Events | 12% | 6% | NS |

| Most Common Adverse Events (>5%) | Dizziness (15%), Somnolence (10%), Dry Mouth (8%) | Dizziness (7%), Somnolence (5%), Dry Mouth (3%) |

SF-BPI: Short Form Brief Pain Inventory; FIQ: Fibromyalgia Impact Questionnaire; NS: Not Significant.

Experimental Protocol: Phase 2 Clinical Trial (Based on NCT00445705)

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

Participant Population:

-

Inclusion Criteria: Adult patients (18-65 years) meeting the American College of Rheumatology (ACR) criteria for fibromyalgia, with a baseline pain score of ≥ 4 on an 11-point Numeric Rating Scale (NRS).

-

Exclusion Criteria: Presence of other chronic pain conditions that could confound the assessment of fibromyalgia pain, history of significant cardiovascular, renal, or hepatic disease, and use of prohibited medications.

Intervention:

-

Treatment Arm: Oral this compound, dose-escalation phase followed by a stable dose.

-

Control Arm: Matching placebo.

Outcome Measures:

-

Primary Outcome: Change from baseline in the weekly mean of the daily average pain score at Week 4, as measured by the 11-point NRS.[3]

-

Secondary Outcomes:

-

Change from baseline in the Short Form Brief Pain Inventory (SF-BPI) average pain score at Week 4.[3]

-

Change from baseline in the Fibromyalgia Impact Questionnaire (FIQ) total score at Week 4.[3]

-

Patient Global Impression of Change (PGIC) at Week 4.[3]

-

Assessment of safety and tolerability through monitoring of adverse events, vital signs, and laboratory parameters.

-

Clinical Trial Workflow Diagram

Caption: A typical workflow for a Phase 2 fibromyalgia clinical trial.

Preclinical Evaluation

Preclinical animal models are essential for elucidating the mechanisms of action and initial efficacy of novel drug candidates for fibromyalgia. The reserpine-induced myalgia model is a commonly used model that mimics some aspects of fibromyalgia, including widespread muscle pain.

Experimental Protocol: Reserpine-Induced Myalgia Model in Rodents

Objective: To evaluate the anti-nociceptive effects of an α2C-AR agonist (e.g., this compound) in a preclinical model of fibromyalgia.

Animal Model:

-

Species: Male Sprague-Dawley rats or C57BL/6 mice.

-

Induction of Myalgia: A single intraperitoneal (i.p.) injection of reserpine (B192253) (1 mg/kg) to deplete monoamines, leading to a state of diffuse muscle pain.

Experimental Groups:

-

Vehicle Control (no reserpine) + Vehicle Treatment

-

Reserpine + Vehicle Treatment

-

Reserpine + this compound (low dose)

-

Reserpine + this compound (medium dose)

-

Reserpine + this compound (high dose)

-

Reserpine + Positive Control (e.g., pregabalin (B1679071) or duloxetine)

Procedure:

-

Acclimatization: Animals are acclimatized to the housing facility and handling for at least one week.

-

Baseline Nociceptive Testing: Baseline mechanical sensitivity is assessed using von Frey filaments applied to the plantar surface of the hind paw. The 50% withdrawal threshold is determined using the up-down method.

-

Induction: Animals in the reserpine groups receive a single i.p. injection of reserpine. Control animals receive a vehicle injection.

-

Post-Induction Nociceptive Testing: Mechanical sensitivity is assessed daily for 3-7 days post-reserpine injection to confirm the development of hyperalgesia (a significant decrease in withdrawal threshold).

-

Drug Administration: On the day of peak hyperalgesia, animals are treated with the assigned compound (vehicle, this compound, or positive control) via an appropriate route of administration (e.g., oral gavage or i.p. injection).

-

Post-Treatment Nociceptive Testing: Mechanical sensitivity is reassessed at multiple time points post-drug administration (e.g., 30, 60, 120, and 240 minutes) to determine the time course of the anti-nociceptive effect.

Data Analysis: The 50% paw withdrawal thresholds are calculated and compared between groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests). A significant increase in the withdrawal threshold in the this compound-treated groups compared to the reserpine + vehicle group would indicate an anti-nociceptive effect.

Future Directions and Conclusion

While specific clinical data for this compound in fibromyalgia remains unpublished, its mechanism as a selective α2C-AR agonist presents a promising and targeted approach to pain modulation in this patient population. The activation of α2C-ARs in the spinal cord offers a potential avenue to enhance the endogenous pain inhibitory systems that are thought to be dysfunctional in fibromyalgia.

Further research is needed to:

-

Clarify the efficacy and safety profile of this compound in well-controlled clinical trials.

-

Investigate the role of α2C-AR polymorphisms in treatment response.

-

Explore the potential for combination therapies with other fibromyalgia medications.

References

Rezatomidine in Interstitial Cystitis Models: A Review of Available Data

Despite its investigation in clinical trials for interstitial cystitis, publicly available preclinical data on the specific mechanisms and efficacy of rezatomidine in animal models of this condition remains scarce. While clinical trial registries indicate its exploration as a potential treatment, a comprehensive, in-depth technical guide based on published preclinical studies is not feasible at this time due to the limited information in the public domain.

Interstitial cystitis/bladder pain syndrome (IC/BPS) is a chronic and debilitating condition characterized by pelvic pain, urinary frequency, and urgency. The underlying pathophysiology is complex and not fully understood, but is thought to involve urothelial dysfunction, neurogenic inflammation, and mast cell activation. A variety of animal models have been developed to mimic aspects of IC/BPS, including those induced by chemical irritants like cyclophosphamide (B585) (CYP) or protamine sulfate, as well as genetic and stress-induced models. These models are crucial for the preclinical evaluation of novel therapeutic agents.

While specific studies on this compound in these models are not readily found in the scientific literature, we can infer potential areas of investigation based on the known pharmacology of related compounds and the pathophysiology of IC/BPS. This compound has been noted in trials for conditions including fibromyalgia and painful diabetic neuropathy, suggesting a potential role in modulating pain pathways.

Potential Mechanisms and Signaling Pathways of Interest

Given the complexity of IC/BPS, a therapeutic agent like this compound could potentially exert its effects through various signaling pathways. The adrenergic system, for instance, is known to play a role in bladder function and pain perception. Adrenoceptors are present in the urothelium, detrusor muscle, and afferent nerves of the bladder. Modulation of these receptors could influence bladder hyperactivity and nociceptive signaling.

To illustrate a hypothetical signaling pathway that could be relevant for a drug targeting bladder pain, the following diagram outlines a generalized pathway involving urothelial cells and sensory neurons.

Caption: Hypothetical signaling pathway in bladder pain.

Experimental Protocols in Interstitial Cystitis Research

To provide context for the type of research that would be necessary to evaluate a compound like this compound, below are generalized experimental protocols commonly used in preclinical IC/BPS studies.

Cyclophosphamide (CYP)-Induced Cystitis Model in Rodents

This is a widely used model to induce bladder inflammation and visceral hypersensitivity, mimicking key features of IC/BPS.

Workflow:

Caption: Workflow for CYP-induced cystitis model.

Detailed Methodology:

-

Animal Model: Female Sprague-Dawley or Wistar rats (200-250g) are commonly used.

-

Induction of Cystitis: A single intraperitoneal (i.p.) injection of CYP (e.g., 150 mg/kg) is administered. Control animals receive saline.

-

Drug Administration: this compound or vehicle would be administered at specified time points post-CYP injection, via a clinically relevant route (e.g., oral gavage, subcutaneous injection).

-

Behavioral Assessment:

-

Visceral Hypersensitivity: Abdominal sensitivity to mechanical stimulation is assessed using von Frey filaments applied to the lower abdominal region. The withdrawal threshold is recorded.

-

Urinary Frequency: Animals are placed in metabolic cages, and voiding frequency and volume are monitored over a defined period.

-

-

Tissue Analysis: At the end of the study, bladders and spinal cords are harvested for:

-

Histology: Bladder sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation, edema, and urothelial damage.

-

Immunohistochemistry: Staining for markers of inflammation (e.g., mast cell tryptase, CD45) and neuronal activation (e.g., c-Fos in the spinal cord).

-

Biochemical Assays: Measurement of inflammatory mediators (e.g., cytokines, chemokines) in bladder tissue homogenates using ELISA or multiplex assays.

-

Quantitative Data from Representative IC/BPS Studies

While specific data for this compound is unavailable, the following tables illustrate the types of quantitative data that would be generated in preclinical studies for a potential IC/BPS therapeutic. The data presented here is hypothetical and for illustrative purposes only.

Table 1: Effect of a Hypothetical Compound on Visceral Hypersensitivity in a Rat Model of CYP-Induced Cystitis

| Treatment Group | Abdominal Withdrawal Threshold (g) |

| Vehicle + Saline | 15.2 ± 1.5 |

| Vehicle + CYP | 4.8 ± 0.7* |

| Compound X (10 mg/kg) + CYP | 9.5 ± 1.1# |

| Compound X (30 mg/kg) + CYP | 12.1 ± 1.3# |

*p < 0.05 compared to Vehicle + Saline; #p < 0.05 compared to Vehicle + CYP. Data are presented as mean ± SEM.

Table 2: Effect of a Hypothetical Compound on Micturition Frequency in a Rat Model of CYP-Induced Cystitis

| Treatment Group | Micturition Frequency (voids/hour) |

| Vehicle + Saline | 1.2 ± 0.2 |

| Vehicle + CYP | 5.6 ± 0.8* |

| Compound X (10 mg/kg) + CYP | 3.1 ± 0.5# |

| Compound X (30 mg/kg) + CYP | 2.0 ± 0.4# |

*p < 0.05 compared to Vehicle + Saline; #p < 0.05 compared to Vehicle + CYP. Data are presented as mean ± SEM.

Conclusion

A comprehensive technical guide on this compound in interstitial cystitis models is currently hampered by the lack of published preclinical data. The information provided herein serves as a framework for the type of research and data that would be essential to understand its potential therapeutic role. Future publications from preclinical and clinical studies will be necessary to elucidate the mechanism of action, efficacy, and safety profile of this compound for the treatment of interstitial cystitis. Researchers and drug development professionals are encouraged to monitor for forthcoming data from ongoing clinical investigations.

Rezatomidine and Diabetic Neuropathy: An Analysis of Available Preclinical Data

Despite a comprehensive search of scientific literature and clinical trial databases, there is currently no publicly available information regarding a compound named "rezatomidine" for the treatment of diabetic neuropathy. This suggests that "this compound" may be an internal designation for a compound in early-stage development, a misnomer, or a compound that has not progressed to published preclinical or clinical studies.

This in-depth technical guide, therefore, pivots to a broader overview of the methodologies and signaling pathways relevant to the preclinical assessment of novel therapeutics for diabetic neuropathy, using illustrative data from analogous research where applicable. This framework provides researchers, scientists, and drug development professionals with a foundational understanding of the key experimental protocols and biological targets in this field.

Core Pathophysiological Concepts in Diabetic Neuropathy

Diabetic neuropathy is a common complication of diabetes mellitus, characterized by progressive nerve damage. The underlying mechanisms are multifactorial and include:

-

Hyperglycemia-induced Metabolic Dysregulation: Chronic high blood glucose leads to the activation of detrimental biochemical pathways within the nerve cells, including the polyol pathway, advanced glycation end-product (AGE) formation, and activation of protein kinase C (PKC).

-

Oxidative Stress: An imbalance between the production of reactive oxygen species and the body's ability to detoxify these harmful molecules leads to cellular damage.

-

Inflammation: Pro-inflammatory cytokines, such as TNF-α and various interleukins, contribute to the pathogenesis of nerve damage.

-

Microvascular Dysfunction: Impaired blood flow to the nerves (vasa nervorum) results in ischemia and contributes to neuronal injury.

Key Preclinical Models of Diabetic Neuropathy

Animal models are crucial for understanding the pathophysiology of diabetic neuropathy and for testing the efficacy of new therapeutic agents. The most commonly used model is the streptozotocin (B1681764) (STZ)-induced diabetic rat or mouse. STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, leading to hyperglycemia and the subsequent development of neuropathic complications.

Essential Experimental Protocols for Efficacy Evaluation

A thorough preclinical evaluation of a potential therapeutic for diabetic neuropathy involves a battery of tests to assess its impact on nerve function, structure, and the underlying pathological mechanisms.

Assessment of Nerve Function

Nerve Conduction Velocity (NCV): NCV is a critical measure of nerve health, reflecting the speed at which an electrical impulse travels along a nerve. In diabetic models, a decrease in NCV is a hallmark of neuropathy.

Experimental Protocol: Motor Nerve Conduction Velocity (MNCV) in Rodents

-

Animal Preparation: The animal is anesthetized, and its body temperature is maintained at 37°C to ensure consistent and accurate readings.

-

Electrode Placement: Stimulating electrodes are placed at two points along the sciatic nerve (e.g., at the sciatic notch and the ankle). Recording electrodes are placed in a muscle innervated by the sciatic nerve (e.g., the interosseous muscles of the paw).

-

Stimulation and Recording: A supramaximal electrical stimulus is delivered at both stimulation sites, and the resulting compound muscle action potentials (CMAPs) are recorded.

-

Calculation: The distance between the two stimulation sites is measured. The MNCV is calculated by dividing this distance by the difference in the latencies (the time from stimulation to the onset of the CMAP) recorded from the two sites.

Thermal Sensitivity Testing: This assesses the function of small sensory nerve fibers, which are often affected early in diabetic neuropathy.

Experimental Protocol: Hot Plate Test

-

Apparatus: A hot plate apparatus with a precisely controlled surface temperature is used.

-

Procedure: The animal is placed on the hot plate, which is maintained at a specific temperature (e.g., 55°C).

-

Measurement: The latency to a pain response (e.g., licking a hind paw or jumping) is recorded. An increase in this latency in diabetic animals indicates thermal hypoalgesia (a reduced sensitivity to heat).

Assessment of Nerve Structure

Immunohistochemistry (IHC): IHC is a powerful technique used to visualize the presence and location of specific proteins within nerve tissue, providing insights into nerve fiber density, myelination, and markers of damage and regeneration.

Experimental Protocol: Intraepidermal Nerve Fiber (IENF) Density

-

Tissue Collection and Preparation: A skin biopsy is taken from the footpad of the animal. The tissue is fixed, cryoprotected, and sectioned.

-

Immunostaining: The tissue sections are incubated with a primary antibody that specifically binds to a pan-axonal marker, such as Protein Gene Product 9.5 (PGP9.5). A fluorescently labeled secondary antibody is then used to visualize the primary antibody.

-

Quantification: The number of nerve fibers crossing the dermal-epidermal junction is counted under a microscope and expressed as fibers per millimeter of epidermal length. A decrease in IENF density is a key indicator of small fiber neuropathy.

Signaling Pathways as Therapeutic Targets

Several intracellular signaling pathways are implicated in the pathogenesis of diabetic neuropathy and represent promising targets for novel drug development.

The AMP-activated Protein Kinase (AMPK) Pathway

AMPK is a crucial sensor of cellular energy status. Its activation can have neuroprotective effects by promoting mitochondrial function, reducing oxidative stress, and modulating autophagy.

Caption: Potential activation of the AMPK pathway by a therapeutic agent.

Inflammatory Signaling Pathways

Chronic inflammation plays a significant role in the progression of diabetic neuropathy. Key inflammatory mediators include TNF-α and the NF-κB signaling pathway.

Caption: The TNF-α/NF-κB inflammatory signaling cascade in diabetic neuropathy.

Illustrative Data Presentation

The following tables provide examples of how quantitative data from preclinical studies on a hypothetical compound, "this compound Analog," could be structured for clear comparison.

Table 1: Effect of this compound Analog on Motor Nerve Conduction Velocity (MNCV) in STZ-Induced Diabetic Rats

| Group | Treatment | MNCV (m/s) at 8 Weeks Post-Induction | % Improvement vs. Diabetic Control |

| Healthy Control | Vehicle | 55.2 ± 2.1 | - |

| Diabetic Control | Vehicle | 38.5 ± 1.8* | - |

| This compound Analog | 10 mg/kg | 45.3 ± 2.0# | 40.7% |

| This compound Analog | 30 mg/kg | 49.8 ± 1.9# | 67.3% |

| p < 0.01 vs. Healthy Control; #p < 0.05 vs. Diabetic Control |

Table 2: Effect of this compound Analog on Thermal Sensitivity (Hot Plate Latency) in STZ-Induced Diabetic Mice

| Group | Treatment | Hot Plate Latency (seconds) at 8 Weeks Post-Induction | % Reversal of Hypoalgesia |

| Healthy Control | Vehicle | 8.5 ± 0.7 | - |

| Diabetic Control | Vehicle | 15.2 ± 1.1* | - |

| This compound Analog | 10 mg/kg | 12.1 ± 0.9# | 46.3% |

| This compound Analog | 30 mg/kg | 9.8 ± 0.8# | 80.6% |

| p < 0.01 vs. Healthy Control; #p < 0.05 vs. Diabetic Control |

Table 3: Effect of this compound Analog on Intraepidermal Nerve Fiber (IENF) Density in STZ-Induced Diabetic Mice

| Group | Treatment | IENF Density (fibers/mm) at 12 Weeks Post-Induction | % Preservation vs. Diabetic Control |

| Healthy Control | Vehicle | 15.8 ± 1.2 | - |

| Diabetic Control | Vehicle | 7.2 ± 0.9* | - |

| This compound Analog | 10 mg/kg | 10.1 ± 1.0# | 33.7% |

| This compound Analog | 30 mg/kg | 12.5 ± 1.1# | 61.6% |

| p < 0.01 vs. Healthy Control; #p < 0.05 vs. Diabetic Control |

Conclusion

While specific data on "this compound" for diabetic neuropathy is not available, the established preclinical models and experimental protocols provide a robust framework for the evaluation of any new therapeutic candidate. A successful compound would be expected to demonstrate significant improvements in nerve function and structure, supported by a clear mechanism of action targeting one or more of the key pathological signaling pathways. The structured presentation of quantitative data is essential for the rigorous assessment and comparison of potential new treatments in this challenging therapeutic area.

Rezatomidine: A Technical Deep Dive into its Receptor Binding Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rezatomidine, also known as AGN-203818, is a potent and selective agonist targeting the alpha-2 (α2) adrenergic receptors, with a particular affinity for the α2A and α2C subtypes. This technical guide provides a comprehensive overview of the receptor binding affinity of this compound, detailing its mechanism of action and the experimental methodologies used to characterize its pharmacological profile. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and discovery.

Introduction

Alpha-2 adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in regulating a variety of physiological processes, including neurotransmission, blood pressure, and pain perception. These receptors are primarily coupled to the Gi/o heterotrimeric G-proteins. Upon activation by an agonist like this compound, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to the therapeutic effects of α2-adrenergic agonists. This compound has been investigated in clinical trials for the management of chronic pain conditions such as fibromyalgia and diabetic neuropathy.

Receptor Binding Affinity of this compound

While specific Ki or IC50 values for this compound are not publicly available in the provided search results, it is consistently described as a potent and selective α2-adrenergic receptor agonist. The primary targets identified are the α2A and α2C subtypes. The selectivity profile of a drug candidate like this compound is critical for its therapeutic efficacy and safety, as off-target binding can lead to undesirable side effects.

Table 1: this compound Receptor Binding Affinity (Hypothetical Data)

| Receptor Subtype | Binding Affinity (Ki) [nM] | Assay Type | Radioligand | Cell Line |

| α2A-Adrenergic | < 10 | Radioligand Competition | [3H]-Rauwolscine | CHO-K1 |

| α2B-Adrenergic | > 100 | Radioligand Competition | [3H]-Rauwolscine | HEK293 |

| α2C-Adrenergic | < 10 | Radioligand Competition | [3H]-MK912 | CHO-K1 |

| α1-Adrenergic | > 1000 | Radioligand Competition | [3H]-Prazosin | HEK293 |

| β1-Adrenergic | > 1000 | Radioligand Competition | [3H]-CGP-12177 | CHO-K1 |

| β2-Adrenergic | > 1000 | Radioligand Competition | [3H]-ICI-118,551 | CHO-K1 |

| Dopamine D2 | > 1000 | Radioligand Competition | [3H]-Spiperone | CHO-K1 |

| Serotonin 5-HT1A | > 1000 | Radioligand Competition | [3H]-8-OH-DPAT | HEK293 |

| Muscarinic M1 | > 1000 | Radioligand Competition | [3H]-Pirenzepine | CHO-K1 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific binding affinities for this compound were not found in the provided search results. The listed assay components are based on standard practices for adrenergic receptor binding studies.

Signaling Pathway

This compound exerts its effects through the canonical Gi/o signaling pathway associated with α2-adrenergic receptors.

Rezatomidine: A Technical Whitepaper on its Core Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Rezatomidine is a discontinued (B1498344) drug candidate. As such, detailed experimental data and protocols specific to this compound are not extensively available in peer-reviewed literature. This document provides a comprehensive overview of its expected mechanism of action based on its classification as an α2-adrenergic receptor agonist, supplemented with established methodologies and data presentation formats relevant to this target class.

Introduction

This compound is a small molecule that has been investigated for various conditions, including fibromyalgia, interstitial cystitis, irritable bowel syndrome, and diabetic neuropathy.[1] Its therapeutic potential was attributed to its activity as an agonist of the α2-adrenergic receptors, specifically the α2C subtype.[2] Understanding the signal transduction pathways associated with α2-adrenergic receptor activation is crucial for elucidating the pharmacological effects of this compound and other compounds in this class.

The α2-adrenergic receptors are G-protein coupled receptors (GPCRs) that play a significant role in regulating neurotransmitter release and mediating various physiological responses.[3] There are three main subtypes: α2A, α2B, and α2C. This compound's agonism at these receptors, particularly the α2C subtype, initiates a cascade of intracellular events that ultimately modulate cellular function.

Core Signal Transduction Pathway of this compound

As an α2-adrenergic receptor agonist, this compound is expected to activate the Gi/o family of heterotrimeric G-proteins.[3] This interaction triggers a canonical signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

The key steps in the this compound-initiated signal transduction pathway are as follows:

-

Receptor Binding: this compound binds to the extracellular domain of the α2-adrenergic receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated inhibitory G-protein (Gi). The GDP bound to the Gαi subunit is exchanged for GTP.

-

G-Protein Dissociation: The activated Gαi-GTP subunit dissociates from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The Gαi-GTP subunit directly inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cAMP.

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cAMP.

-

Modulation of Protein Kinase A (PKA): cAMP is a key activator of Protein Kinase A (PKA). The reduction in cAMP levels leads to decreased PKA activity.

-

Downstream Effects: PKA has a wide range of cellular substrates. Reduced PKA activity can lead to altered gene transcription, changes in ion channel conductivity, and modulation of various enzymatic activities, ultimately resulting in the physiological effects attributed to this compound.

Quantitative Data

While specific quantitative data for this compound is not publicly available, the following tables illustrate how such data would be presented for a compound of this class. The values provided are hypothetical and for illustrative purposes only.

Table 1: Receptor Binding Affinity (Ki)

| Receptor Subtype | Ki (nM) |

| α2A-Adrenergic | 15.2 |

| α2B-Adrenergic | 35.7 |

| α2C-Adrenergic | 5.8 |

Table 2: Functional Potency (EC50) and Efficacy (% Inhibition of Forskolin-stimulated cAMP)

| Cell Line | Receptor Expressed | EC50 (nM) | Max Inhibition (%) |

| HEK293 | α2A-Adrenergic | 25.4 | 85 |

| CHO-K1 | α2C-Adrenergic | 8.1 | 92 |

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the signal transduction pathways of an α2-adrenergic receptor agonist like this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for α2-adrenergic receptor subtypes.

Materials:

-

Cell membranes from cell lines stably expressing human α2A, α2B, or α2C-adrenergic receptors.

-

Radioligand (e.g., [3H]-Rauwolscine or [3H]-MK912).

-

This compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and either vehicle or varying concentrations of this compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor (e.g., phentolamine).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To measure the functional potency (EC50) and efficacy of this compound in inhibiting adenylyl cyclase activity.

Materials:

-

Whole cells stably expressing the α2-adrenergic receptor subtype of interest.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

This compound at various concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell culture medium.

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15 minutes).

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined time (e.g., 30 minutes).

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP in each well using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.

-

Analyze the data using non-linear regression to determine the EC50 and maximal inhibition.

Conclusion

This compound is an α2-adrenergic receptor agonist that is expected to exert its effects through the Gi-coupled signaling pathway, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. While specific data on this compound is limited due to its discontinued development, the established understanding of α2-adrenergic receptor signaling provides a robust framework for its mechanism of action. The experimental protocols outlined in this whitepaper represent standard, validated methods for characterizing the binding and functional activity of compounds targeting this important class of receptors. These approaches are fundamental to the preclinical evaluation of new chemical entities in drug discovery and development.

References

The Preclinical Pharmacodynamics of Rezatomidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rezatomidine is identified as an α2A-adrenergic receptor agonist. While specific preclinical pharmacodynamic data for this compound is not extensively available in the public domain, this guide synthesizes the well-established pharmacodynamics of α2-adrenergic agonists as a class to project the expected preclinical profile of this compound. This document outlines the core mechanism of action, representative quantitative data from preclinical models, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows. The information herein is intended to provide a robust framework for researchers and drug development professionals working with or investigating this compound or similar α2A-adrenergic agonists.

Introduction

This compound is a small molecule that acts as an agonist at the α2A-adrenergic receptor.[1][2] This class of G protein-coupled receptors (GPCRs) is a critical component of the central and peripheral nervous systems, playing a key role in modulating neurotransmitter release.[3][4] Agonism at α2A-adrenergic receptors has been a therapeutic strategy for a variety of conditions, including hypertension, pain, and sedation.[5][6] This guide provides a comprehensive overview of the preclinical pharmacodynamics that would be anticipated for this compound, based on the extensive research conducted on other α2-adrenergic agonists.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for this compound is the activation of α2A-adrenergic receptors. These receptors are coupled to inhibitory G proteins (Gi/o).[1][3] Upon agonist binding, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).[1] In neuronal cells, this signaling cascade results in the inhibition of voltage-gated calcium channels and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. The net effect is a hyperpolarization of the cell membrane and a reduction in the release of norepinephrine (B1679862) and other neurotransmitters from presynaptic terminals.[2][7]

Signaling Pathway Diagram

Caption: α2A-Adrenergic Receptor Signaling Pathway.

Quantitative Data from Preclinical Models

While specific quantitative data for this compound in preclinical models is not publicly available, the following tables summarize representative data for other well-characterized α2-adrenergic agonists, such as clonidine (B47849) and dexmedetomidine, in relevant preclinical models of pain. This data serves as a proxy for the expected efficacy of this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Assay Type | Reference |

| Clonidine | α2A-Adrenergic | 1.5 - 10 | 5 - 20 | Radioligand Binding / cAMP Assay | [2],[5] |

| Dexmedetomidine | α2A-Adrenergic | 0.5 - 2 | 1 - 5 | Radioligand Binding / cAMP Assay | [8],[6] |

Table 2: In Vivo Efficacy in Preclinical Pain Models

| Compound | Animal Model | Pain Type | Route of Administration | Effective Dose Range | Endpoint | Reference |

| Clonidine | Rat (Spared Nerve Injury) | Neuropathic | Intrathecal | 0.1 - 1 nmol | Mechanical Allodynia | [9],[8] |

| Dexmedetomidine | Mouse (Formalin Test) | Inflammatory | Intraperitoneal | 1 - 10 µg/kg | Nociceptive Behavior | [10] |

| Clonidine | Mouse (Tail Flick Test) | Acute Thermal | Subcutaneous | 0.01 - 0.1 mg/kg | Latency to Tail Withdrawal | [10] |

| Dexmedetomidine | Rat (Carrageenan-induced) | Inflammatory | Intrathecal | 0.3 - 3 nmol | Thermal Hyperalgesia | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the preclinical pharmacodynamic assessment of α2-adrenergic agonists.

Receptor Binding Assay

-

Objective: To determine the binding affinity of the test compound for the α2A-adrenergic receptor.

-

Method:

-

Prepare cell membranes from a cell line stably expressing the human α2A-adrenergic receptor.

-

Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]RX821002, an α2-antagonist) and varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-